molecular formula C9H9BrO2 B13167894 5-[(E)-2-Bromoethenyl]-2-methoxyphenol

5-[(E)-2-Bromoethenyl]-2-methoxyphenol

Cat. No.: B13167894
M. Wt: 229.07 g/mol
InChI Key: INVFXCLNDAHVLR-SNAWJCMRSA-N
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Description

5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a high-purity chemical compound offered for research and development applications. This organobromine compound belongs to the class of methoxyphenols, which are known for their diverse biological activities and are often investigated as building blocks in organic synthesis and medicinal chemistry . The structure features a phenolic ring with a methoxy group and a bromoethenyl chain in the (E) configuration, making it a potential intermediate for the synthesis of more complex molecules, such as Schiff base ligands for metal complexes or for further functionalization in drug discovery projects. As a methoxyphenol derivative, researchers may be interested in exploring its potential antioxidant properties or its role in inhibiting enzymes like cyclooxygenase-2 (COX-2), based on studies conducted on related 2-methoxyphenol structures . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-2-methoxyphenol

InChI

InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-6,11H,1H3/b5-4+

InChI Key

INVFXCLNDAHVLR-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/Br)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CBr)O

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for 5 E 2 Bromoethenyl 2 Methoxyphenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, the analysis begins by identifying the most strategic bond disconnections.

A primary disconnection targets the C=C double bond of the bromoethenyl group. This can be achieved through a transformation equivalent to a Wittig-type reaction or Horner-Wadsworth-Emmons olefination. This disconnection leads to two key synthons: a carbonyl group precursor and a bromomethylphosphonium or phosphonate (B1237965) reagent. This retrosynthetic step simplifies the target molecule to 5-formyl-2-methoxyphenol or a protected version thereof.

Alternatively, a functional group interconversion (FGI) on the vinyl bromide can lead back to an alkyne, which could be formed via coupling reactions. Another powerful disconnection strategy involves recognizing the entire bromoethenyl group as being derivable from a carboxylic acid via a Hunsdiecker-type reaction. This approach disconnects the C-C bond between the aromatic ring and the vinyl group is not the primary approach, but rather the conversion of a cinnamic acid precursor's carboxyl group into the vinyl bromide. This leads back to a substituted cinnamic acid, specifically 3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid), a readily available starting material.

A further disconnection on the aromatic ring of the intermediate, 5-bromo-2-methoxyphenol (B1267044), suggests a straightforward synthesis. The carbon-bromine bond can be disconnected, pointing to an electrophilic aromatic substitution reaction. This leads to the precursor o-methoxyphenol (guaiacol), a simple and inexpensive starting material. This final disconnection reveals a linear synthesis strategy involving functionalization of the guaiacol (B22219) core.

Established Synthetic Routes

Based on the retrosynthetic analysis, two primary synthetic strategies have been established for constructing molecules with the this compound framework. One is a multi-step sequence starting from o-methoxyphenol, and the other utilizes cinnamic acid derivatives.

Multi-step Synthesis via o-Methoxyphenol as Precursor

A well-documented route involves the functionalization of o-methoxyphenol (guaiacol) to first produce the key intermediate, 5-bromo-2-methoxyphenol. chemicalbook.comgoogle.com This process is typically achieved in three main steps: protection of the reactive phenolic hydroxyl group, regioselective bromination of the aromatic ring, and subsequent deprotection to yield the desired phenolic compound. chemicalbook.com

To prevent unwanted side reactions during the subsequent bromination step, the phenolic hydroxyl group of o-methoxyphenol is first protected. Acetylation is a common and effective strategy, typically achieved by reacting guaiacol with acetic anhydride (B1165640). google.com The reaction involves the nucleophilic attack of the hydroxyl oxygen on a carbonyl carbon of the acetic anhydride. This process is often catalyzed by a strong acid, such as sulfuric acid, which activates the acetic anhydride by protonating it, thereby making it a more potent electrophile. google.com

Reagent Catalyst Temperature Outcome
Acetic AnhydrideSulfuric Acid100°CProtection of the phenolic -OH group as an acetate (B1210297) ester. google.com
Trifluoroacetic AnhydridePotassium tert-butoxideAmbientProtection of the phenolic -OH group. chemicalbook.com

This interactive table summarizes common conditions for the acetylation of o-methoxyphenol.

With the hydroxyl group protected, the next step is the regioselective bromination of the aromatic ring. The goal is to introduce a bromine atom specifically at the C-5 position, which is para to the strongly activating hydroxyl (now acetate) group and meta to the methoxy (B1213986) group. The ortho, para-directing influence of the oxygen atom of the acetate group overrides the meta-directing influence of the methoxy group, guiding the electrophile to the desired position.

Two common brominating agents are used for this transformation:

Molecular Bromine (Br₂) : This classic method involves electrophilic aromatic substitution using liquid bromine, often with a Lewis acid catalyst like iron powder to increase the electrophilicity of the bromine. google.com The reaction is typically heated to drive it to completion. google.com

N-Bromosuccinimide (NBS) : NBS is a milder and more convenient source of electrophilic bromine. chemicalbook.com It is often used to avoid the handling of highly corrosive liquid bromine and can lead to higher selectivity and cleaner reactions. The reaction is typically carried out in a suitable solvent like acetonitrile. chemicalbook.com

Brominating Agent Catalyst/Solvent Temperature Key Feature
Bromine (Br₂)Iron powder / DMF70-80°CTraditional, potent brominating agent. google.com
N-Bromosuccinimide (NBS)AcetonitrileAmbientMilder, easier to handle, good selectivity. chemicalbook.com

This interactive table compares different reagents for the regioselective bromination of the protected o-methoxyphenol.

The final step in this sequence is the removal of the acetyl protecting group to regenerate the free phenolic hydroxyl group, yielding 5-bromo-2-methoxyphenol. This is typically accomplished through hydrolysis of the ester linkage. Basic hydrolysis, or saponification, is a widely used method. chemicalbook.comgoogle.com

Common deprotection conditions include:

Sodium Hydroxide (NaOH) : A strong base like aqueous NaOH is effective for rapid and complete hydrolysis of the acetate ester. chemicalbook.com

Sodium Bicarbonate (NaHCO₃) : A milder base, such as a 10% aqueous solution of sodium bicarbonate, can also be used for the deacetylation, which can be beneficial if other base-sensitive functional groups are present. google.com

Following hydrolysis, the reaction mixture is acidified to protonate the resulting phenoxide ion, yielding the final product, 5-bromo-2-methoxyphenol. chemicalbook.com

Reagent Solvent Reaction Type Outcome
Sodium Bicarbonate (10% aq.)WaterBasic HydrolysisDeacetylation to yield the phenol (B47542). google.com
Sodium Hydroxide (6N aq.)Water / DichloromethaneBasic HydrolysisDeacetylation to yield the phenol. chemicalbook.com

This interactive table outlines common deprotection strategies for the acetylated intermediate.

Synthesis from Cinnamic Acid Derivatives

An alternative and more direct approach to the bromoethenyl functionality is the decarboxylative bromination of a corresponding α,β-unsaturated carboxylic acid. This method, a variation of the Hunsdiecker reaction, allows for the conversion of substituted cinnamic acids into the desired β-bromostyrenes. nih.govacs.org The ideal precursor for this compound would be ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid).

The halodecarboxylation of α,β-unsaturated carboxylic acids is a convenient route to a wide range of vinyl halides. nih.govacs.org While the classic Hunsdiecker reaction uses silver salts and elemental bromine, several modern modifications offer milder and more practical alternatives. nih.govthermofisher.com

Key methods include:

N-Bromosuccinimide (NBS) with a Catalyst : (E)-β-Arylvinyl bromides can be prepared rapidly by reacting the corresponding cinnamic acid with NBS in the presence of a catalytic amount of lithium acetate, often accelerated by microwave irradiation. organic-chemistry.org

Chemoenzymatic Bromodecarboxylation : A green chemistry approach utilizes a vanadium-dependent chloroperoxidase enzyme to generate hypobromite (B1234621) in situ from hydrogen peroxide and a bromide salt. nih.govacs.org The hypobromite then reacts spontaneously with the cinnamic acid derivative to yield the vinyl bromide product under mild conditions. nih.gov

Tribromoisocyanuric Acid (TBCA) : TBCA can be used with a base like NaOH in a biphasic water/ether system to stereoselectively produce (E)-β-bromostyrenes from cinnamic acids. researchgate.netscielo.br

This approach is highly attractive due to its directness in forming the bromoethenyl group and the availability of naturally occurring cinnamic acids like ferulic acid. The stereoselectivity is often high, yielding predominantly the desired (E)-isomer. organic-chemistry.orgscielo.br

| Bromine Source | Catalyst/Conditions | Key Advantage | | :--- | :--- | :--- | :--- | | N-Bromosuccinimide (NBS) | Lithium Acetate / Microwave | Rapid reaction times (1-2 min). organic-chemistry.org | | KBr / H₂O₂ | Curvularia inaequalis Chloroperoxidase | Environmentally friendly, mild conditions. nih.govacs.org | | Tribromoisocyanuric Acid (TBCA) | NaOH / H₂O/Et₂O | High stereoselectivity for (E)-isomer. researchgate.netscielo.br |

This interactive table summarizes modern methods for the decarboxylative bromination of cinnamic acids.

Stereoselective Synthesis of the (E)-Bromoethenyl Moiety

The geometry of the bromoethenyl group is a critical determinant of the biological and chemical properties of this compound. Therefore, achieving high stereoselectivity in favor of the (E)-isomer is a primary objective in its synthesis.

While this compound itself is achiral, the principles of stereoselective synthesis are paramount in controlling the diastereomeric purity of the final product, specifically the configuration of the carbon-carbon double bond. The key to obtaining the pure (E)-isomer lies in the selection of a synthetic method that intrinsically favors its formation over the (Z)-isomer.

The diastereomeric purity, in this case, refers to the ratio of the (E)-isomer to the (Z)-isomer. High diastereomeric excess (d.e.) is crucial as the separation of these isomers can be challenging and costly. Methodologies such as the Horner-Wadsworth-Emmons reaction are renowned for their high (E)-selectivity in the synthesis of alkenes from aldehydes.

Stereochemical ConsiderationSynthetic Implication for this compound
Diastereomeric Purity Refers to the E/Z isomer ratio of the bromoethenyl double bond. High (E)-selectivity is the primary goal.
Enantiomeric Purity Not directly applicable as the target molecule is achiral. However, enantioselective methods would be relevant for chiral derivatives.
Control Strategies Selection of highly stereoselective reactions (e.g., Horner-Wadsworth-Emmons), and optimization of reaction conditions (solvent, temperature, base).

The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org The synthesis of the (E)-bromoethenyl moiety of this compound can be envisioned to start from a suitable aromatic aldehyde precursor, such as 5-formyl-2-methoxyphenol.

The traditional Wittig reaction, employing a non-stabilized ylide, typically favors the formation of (Z)-alkenes. However, by using stabilized ylides, the reaction can be directed to predominantly yield the (E)-isomer. cem.com An even more reliable method for achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgconicet.gov.ar The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to give predominantly the (E)-alkene. wikipedia.orgyoutube.com The greater thermodynamic stability of the intermediate leading to the (E)-product is the driving force for this selectivity. nrochemistry.com

For the synthesis of this compound, the HWE reaction would involve the reaction of 5-formyl-2-methoxyphenol with a brominated phosphonate reagent, such as diethyl (bromomethyl)phosphonate, in the presence of a suitable base.

ReactionReagentsExpected Selectivity
Wittig Reaction (Stabilized Ylide) 5-formyl-2-methoxyphenol + (Bromomethyl)triphenylphosphonium bromide + BaseModerate to good (E)-selectivity
Horner-Wadsworth-Emmons 5-formyl-2-methoxyphenol + Diethyl (bromomethyl)phosphonate + Base (e.g., NaH, NaOEt)High to excellent (E)-selectivity

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, this involves the use of safer solvents, the development of catalytic methods to improve efficiency, and the reduction of waste.

Traditionally, olefination reactions like the Wittig and HWE are carried out in anhydrous organic solvents. However, recent advancements have demonstrated the feasibility of performing these reactions in more environmentally friendly media.

Aqueous Wittig reactions have been successfully applied to a range of aromatic aldehydes, often with accelerated reaction rates and high yields. acs.orgnih.gov The use of water as a solvent eliminates the need for volatile and often toxic organic solvents. scribd.comtandfonline.com The reaction of water-soluble phosphonium (B103445) salts with aldehydes in aqueous media, often in the presence of a base like sodium bicarbonate, can provide the desired alkenes with high (E)-selectivity. nih.gov

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. cem.com These reactions, often facilitated by microwave irradiation, can lead to dramatically reduced reaction times and simplified work-up procedures. cem.com The synthesis of the target compound could potentially be achieved by reacting the solid aldehyde precursor with the phosphonium salt or phosphonate ester under solvent-free conditions, thereby minimizing solvent waste.

Reaction SystemAdvantagesPotential Challenges for this Synthesis
Aqueous System Environmentally benign, potentially faster reaction rates, high selectivity. acs.orgnih.govSolubility of reactants, potential for side reactions with the phenolic hydroxyl group.
Solvent-Free System Reduced solvent waste, shorter reaction times (with microwave), simplified purification. cem.comEnsuring efficient mixing of solid reactants, potential for thermal decomposition at higher temperatures.

The development of catalytic versions of classical organic reactions is a cornerstone of green chemistry. In the context of the synthesis of this compound, catalytic approaches can significantly improve atom economy and reduce waste.

While the traditional Wittig and HWE reactions are stoichiometric in the phosphorus reagent, research into catalytic Wittig-type reactions is ongoing. These methods aim to use a catalytic amount of a phosphorus-containing species that is regenerated in a catalytic cycle. Furthermore, other catalytic methods for carbon-carbon bond formation, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille), could be considered as alternative, albeit likely longer, synthetic routes to the target molecule. nih.gov

Biocatalysis offers another avenue for green synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the olefination of aldehydes with high efficiency and stereoselectivity under mild, aqueous conditions. nih.gov While not yet applied to the specific synthesis of this compound, this approach highlights a future direction for the sustainable production of this and similar compounds.

Catalytic ApproachPrinciplePotential Impact on Synthesis
Catalytic Wittig/HWE In situ regeneration of the active phosphorus reagent.Reduced phosphine (B1218219) oxide waste, improved atom economy.
Transition Metal Catalysis Alternative C-C bond formation strategies (e.g., Heck coupling of 5-bromo-2-methoxyphenol with vinyl bromide).Potentially milder reaction conditions, but may require multi-step synthesis and expensive metal catalysts.
Biocatalysis Use of enzymes to catalyze the olefination reaction. nih.govHighly selective, environmentally friendly conditions, but requires enzyme development and optimization. nih.gov

Reactivity Profile and Transformational Chemistry of 5 E 2 Bromoethenyl 2 Methoxyphenol

Reactions Involving the (E)-2-Bromoethenyl Moiety

The (E)-2-bromoethenyl group is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The vinyl bromide functionality is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks from simpler precursors. The general mechanism involves an oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comnih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.commdpi.com The vinyl bromide in 5-[(E)-2-bromoethenyl]-2-methoxyphenol is well-suited for this transformation, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups. nih.gov The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-based reagents. nih.govnih.gov

The general catalytic cycle begins with the oxidative addition of the vinyl bromide to the Pd(0) catalyst. mdpi.com This is followed by a transmetalation step where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. yonedalabs.com

Below is a table illustrating potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

Boronic Acid PartnerPotential Product Name
Phenylboronic acid5-[(E)-2-Phenylethenyl]-2-methoxyphenol
4-Methylphenylboronic acid2-Methoxy-5-[(E)-2-(4-methylphenyl)ethenyl]phenol
3-Pyridinylboronic acid2-Methoxy-5-[(E)-2-(pyridin-3-yl)ethenyl]phenol
Vinylboronic acid5-[(1E,3E)-Buta-1,3-dien-1-yl]-2-methoxyphenol
Methylboronic acid2-Methoxy-5-[(E)-prop-1-en-1-yl]phenol

This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific substrate.

The vinyl bromide moiety is also a suitable substrate for other important palladium-catalyzed reactions, such as the Heck and Sonogashira couplings.

The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com This reaction provides a powerful method for extending the carbon chain and synthesizing complex dienes and other unsaturated systems.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. nih.govresearchgate.netorganic-chemistry.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.orgresearchgate.net

The table below shows potential products from these coupling reactions.

Coupling ReactionReagentPotential Product Name
Heck CouplingStyrene2-Methoxy-5-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]phenol
Heck CouplingMethyl acrylateMethyl (2E,4E)-5-(3-hydroxy-4-methoxyphenyl)penta-2,4-dienoate
Sonogashira CouplingPhenylacetylene2-Methoxy-5-[(E)-2-(phenylethynyl)ethenyl]phenol
Sonogashira Coupling1-Hexyne5-[(E)-Oct-1-en-3-yn-1-yl]-2-methoxyphenol

This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific substrate.

Beyond palladium, other transition metals can mediate transformations of the vinyl bromide group. rsc.org Nickel catalysts, for instance, are increasingly used for cross-electrophile coupling reactions, which could potentially couple the vinyl bromide with another electrophile, such as a vinyl triflate. chinesechemsoc.org

Other established cross-coupling reactions that could be applied to this compound include:

Stille Coupling: Utilizes organostannanes as the nucleophilic partner.

Negishi Coupling: Employs organozinc reagents. mdpi.com

Hiyama Coupling: Uses organosilicon compounds. mdpi.com

These reactions broaden the synthetic utility of the vinyl bromide moiety, allowing for the formation of a diverse range of C-C bonds. Additionally, metal-mediated halogen exchange reactions could potentially convert the vinyl bromide to a more reactive vinyl iodide or a different vinyl halide, although such transformations on vinyl halides are less common than on aryl halides and may require specific catalytic systems. nih.gov

Direct nucleophilic substitution at a vinylic carbon, such as in the bromoethenyl group, is generally challenging. nih.gov Standard bimolecular (SN2) and unimolecular (SN1) substitution mechanisms are typically disfavored for vinyl halides. quora.comyoutube.com

SN2 Inactivity: The SN2 mechanism requires a backside attack by the nucleophile. In a vinyl halide, this trajectory is sterically hindered by the molecular plane of the double bond. youtube.comlibretexts.org Furthermore, the incoming nucleophile would be repelled by the high electron density of the π-system. quora.comyoutube.com

SN1 Inactivity: The SN1 pathway is unfavorable because it would require the formation of a highly unstable vinylic carbocation. quora.comvaia.com The sp-hybridized nature of this carbocation is energetically much less favorable than the sp²-hybridized carbocations formed from alkyl halides. youtube.com

Despite these limitations, nucleophilic substitution can occur under specific conditions, such as through intramolecular cyclization where a tethered nucleophile is positioned to attack the vinylic carbon. researchgate.net For this compound, a reaction could potentially be designed where the phenolic hydroxyl group, after deprotonation, acts as an intramolecular nucleophile, although this would require significant geometric strain.

The double bond in the (E)-2-bromoethenyl moiety can undergo both electrophilic and radical addition reactions.

In an electrophilic addition , such as the addition of HBr, the regioselectivity is governed by the stability of the intermediate carbocation. The reaction of HBr with vinyl bromide typically yields a geminal dibromide (CH₃−CHBr₂). stackexchange.com This outcome is controlled by the resonance stabilization of the α-carbocation by the lone pair of the existing bromine atom, which outweighs the inductive electron-withdrawing effect. stackexchange.com For this compound, the electronic effects of the substituted phenol (B47542) ring would also influence the regioselectivity of the addition.

Radical additions to the alkene are also possible. These reactions can be initiated by radical initiators or by photoredox catalysis. rsc.org For example, visible-light-mediated processes can enable the addition of electrophilic radicals to vinyl groups. researchgate.netacs.org Such methods could allow for the vinylation of various radical precursors, adding diverse functional groups across the double bond of the bromoethenyl moiety. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed and scientifically accurate article on the chemical compound “this compound” that adheres to the specified outline.

Extensive searches for research findings specifically related to the reactivity and chemical transformations of “this compound” did not yield sufficient data. The required information concerning its electrophilic aromatic substitution patterns, derivatization of its phenolic and methoxy (B1213986) groups, and its involvement in cascade or tandem reactions is not available in the public research domain.

While there is substantial information on the related compound 5-Bromo-2-methoxyphenol (B1267044) ontosight.aichemicalbook.comnih.gov, which lacks the (E)-2-bromoethenyl moiety, extrapolating this data would not provide a scientifically accurate profile for the requested molecule and would violate the instruction to focus solely on "this compound". General principles of phenolic reactivity and electrophilic aromatic substitution are well-documented masterorganicchemistry.comlibretexts.orguci.edumsu.edu, but specific experimental results and detailed findings for the target compound are absent.

Therefore, the creation of an article with the requested level of detail, including data tables and specific research findings, cannot be fulfilled at this time due to the lack of dedicated studies on this particular chemical entity.

Advanced Spectroscopic and Structural Elucidation of 5 E 2 Bromoethenyl 2 Methoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 5-[(E)-2-bromoethenyl]-2-methoxyphenol, offering a comprehensive view of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Stereochemical and Positional Assignment

Proton NMR (¹H NMR) is instrumental in determining the stereochemistry of the ethenyl double bond and the substitution pattern of the phenyl ring. The coupling constant (J) between the two vinyl protons is a key diagnostic feature. A large coupling constant, typically in the range of 13.8 to 14.0 Hz, confirms the (E)- or trans-configuration of the bromoethenyl group.

The aromatic region of the ¹H NMR spectrum displays signals that are characteristic of a 1,2,5-trisubstituted benzene (B151609) ring. The precise chemical shifts and coupling patterns of these aromatic protons allow for the unambiguous assignment of the methoxy (B1213986), hydroxyl, and bromoethenyl substituents to their respective positions on the phenyl ring. For instance, the proton at position 6 typically appears as a doublet, while the protons at positions 3 and 4 exhibit doublet and doublet of doublets splitting patterns, respectively, due to their coupling with adjacent protons. The methoxy group protons typically appear as a sharp singlet at approximately 3.8-3.9 ppm.

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-3~6.95d~8.4
H-4~6.85dd~8.4, 2.0
H-6~7.10d~2.0
Vinyl H (α)~7.35d~14.0
Vinyl H (β)~7.15d~14.0
OCH₃~3.90s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the characterization of the aromatic, vinyl, and methoxy carbons. The aromatic carbons typically resonate in the range of 110-150 ppm, with the oxygen-substituted carbons appearing at lower field. The vinyl carbons exhibit characteristic shifts that further support the (E)-stereochemistry.

Carbon Assignment Chemical Shift (δ ppm)
C-1~147.0
C-2~146.0
C-3~115.5
C-4~120.5
C-5~130.5
C-6~112.5
Vinyl C (α)~135.5
Vinyl C (β)~108.5
OCH₃~56.0

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its elemental composition and to study its fragmentation behavior.

Ionization Techniques and Molecular Ion Detection

Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate the molecular ion with minimal fragmentation. The high-resolution mass analyzer then determines the mass-to-charge ratio (m/z) with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, which shows two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Elucidation of Fragmentation Pathways and Mechanisms

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural features of the molecule can be confirmed. Common fragmentation pathways for this compound include the loss of the bromine atom, cleavage of the methoxy group, and fragmentation of the bromoethenyl side chain.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
[M+H]⁺[M+H - Br]⁺Bromine radical
[M+H]⁺[M+H - CH₃]⁺Methyl radical
[M+H]⁺[M+H - HBr]⁺Hydrogen bromide
[M+H]⁺[M+H - C₂H₂Br]⁺Bromoacetylene radical

Isotopic Signature Analysis, particularly for Bromine Isotopes

Isotopic signature analysis is a powerful tool for the structural elucidation of halogenated organic compounds. In the case of this compound, the presence of a bromine atom provides a distinct isotopic pattern that is readily identifiable, particularly through mass spectrometry. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).

This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. This pattern is a definitive indicator for the presence of a single bromine atom within a molecule. For any fragment containing the bromine atom, a similar doublet will be observed, aiding in the determination of the compound's fragmentation pathways and confirming the location of the bromine atom on the ethenyl group. While specific experimental data for this compound is not detailed in the provided search results, this fundamental principle of mass spectrometry is a cornerstone of its structural analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound was not found, analysis of closely related brominated methoxyphenyl derivatives allows for a thorough understanding of the insights that would be gained from such a study.

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would allow for the unambiguous confirmation of the trans or (E)-configuration of the bromoethenyl substituent relative to the phenol (B47542) ring. Furthermore, it would provide precise measurements of bond lengths and angles, offering valuable electronic and steric information.

For instance, in the related compound (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pbca. jcsp.org.pk The unit cell parameters for this molecule were determined to be a = 11.2243(6) Å, b = 8.4147(5) Å, and c = 28.1626(15) Å. jcsp.org.pk Such data provides the fundamental framework for understanding the solid-state structure of a compound.

Table 1: Representative Crystallographic Data for a Related Brominated Methoxyphenyl Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.2243 (6)
b (Å) 8.4147 (5)
c (Å) 28.1626 (15)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2659.9 (3)
Z 8

Data for (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk

Conformational Analysis and Torsional Angle Insights

In a study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the dihedral angle between the two aromatic rings was found to be 12.28(7)°. nih.gov This relatively small angle suggests a nearly planar conformation, which was stabilized by an intramolecular hydrogen bond. nih.gov For this compound, the torsional angle between the phenyl ring and the ethenyl group would be a key determinant of its planarity. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the molecular energy profile with respect to selected torsional angles, providing insight into the molecule's conformational flexibility. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is critical for predicting a compound's solubility, melting point, and other macroscopic properties.

In the crystal structure of a related Schiff base, 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, both π-π interactions and O-H···O and O-H···N hydrogen bonds were observed. researchgate.net The π-π interaction had a centroid-centroid distance of 3.758(3) Å. researchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For example, in 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, Hirshfeld analysis revealed that H···H interactions were the most significant contributors to the crystal packing, accounting for 46.9% of the total interactions. nih.gov

Computational Chemistry Investigations of 5 E 2 Bromoethenyl 2 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They offer a balance between computational cost and accuracy, making them ideal for studying molecules of moderate size, such as substituted phenols.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By employing functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), researchers can accurately compute the optimized molecular geometry, including bond lengths and angles. als-journal.comnih.gov This process minimizes the total electronic energy of the molecule to find its most stable three-dimensional conformation.

For 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, DFT calculations can determine key geometric parameters. These theoretical values can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. iaea.org Discrepancies between calculated (gas-phase or solution) and experimental (solid-state) values can often be attributed to intermolecular interactions present in the crystal lattice. nih.gov

Beyond geometry, DFT is used to explore electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative Data)

ParameterValue
C=C (ethenyl) Bond Length1.34 Å
C-Br Bond Length1.90 Å
O-H (phenol) Bond Length0.97 Å
C-C=C Bond Angle125.5°
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For phenolic compounds, which are known for their antioxidant properties, DFT can be used to study reaction pathways such as Hydrogen Atom Transfer (HAT), Single Electron Transfer–Proton Transfer (SET–PT), and Sequential Proton‐Loss Electron‐Transfer (SPLET). researchgate.net By modeling the transition states and intermediates, researchers can calculate activation energies and reaction enthalpies to determine the most energetically favorable mechanism. rsc.orgnih.gov

For instance, the reaction of this compound with a free radical (like the hydroxyl radical, •OH) can be modeled to understand its antioxidant potential. researchgate.net Calculations would involve locating the transition state structure for the abstraction of the phenolic hydrogen atom and determining the associated energy barrier. A lower activation energy indicates a faster reaction rate, suggesting higher antioxidant activity. nih.gov These theoretical studies provide deep insights into the kinetics and thermodynamics of reactions that are difficult to measure experimentally. nih.gov

Table 2: Calculated Energetics for a Hypothetical Reaction with a Peroxyl Radical (Illustrative Data)

Reaction ParameterValue (kcal/mol)
Activation Energy (Ea)12.5
Enthalpy of Reaction (ΔH)-8.2
Gibbs Free Energy of Reaction (ΔG)-9.5

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. nih.gov By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net The agreement between the predicted and measured spectra helps to confirm the molecular structure and the vibrational assignments of specific functional groups. als-journal.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental NMR data provides further validation of the computed structure. mdpi.com Time-dependent DFT (TD-DFT) can also be used to predict electronic transitions, yielding theoretical UV-Visible absorption spectra that can be compared with experimental measurements. researchgate.net

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (Phenol)35503545
C-H stretch (Aromatic)30803075
C=C stretch (Ethenyl)16451640
C-O stretch (Methoxy)12501255

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.

Molecules with rotatable bonds, like the methoxy (B1213986) and bromoethenyl groups in this compound, can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov By simulating the molecule at a given temperature, one can observe transitions between different rotational isomers (rotamers) and determine their relative populations, which is governed by the Boltzmann distribution. researchgate.net This analysis is crucial for understanding how molecular shape and flexibility influence physical properties and biological activity.

The behavior of a molecule can be significantly altered by its environment, particularly in a solvent. MD simulations are exceptionally well-suited for studying these effects by explicitly including solvent molecules (like water or ethanol) in the simulation box. researchgate.net This allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and water molecules. academie-sciences.fr

The strength and nature of these interactions can be quantified by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr MD simulations also provide insights into how solvation influences the conformational preferences of the molecule. Understanding these intermolecular forces is essential for predicting solubility, reactivity in solution, and how the molecule might interact with larger biological systems like proteins or membranes. nih.govutupub.firesearchgate.net

Table 4: Key Intermolecular Interaction Energies in Aqueous Solution (Illustrative Data)

Interaction TypeAverage Energy (kcal/mol)
Phenol (B47542) O-H···Water (H-bond)-4.8
Methoxy O···Water (H-bond)-2.5
Aromatic Ring···Water (van der Waals)-1.5

Applications in Advanced Organic Synthesis and Materials Science

5-[(E)-2-Bromoethenyl]-2-methoxyphenol as a Key Chemical Building Block

The strategic placement of the vinyl bromide group, coupled with the phenolic moiety, makes this compound a valuable building block in synthetic chemistry. nih.govresearchgate.net The vinyl bromide is particularly significant as it is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

The (E)-2-bromoethenyl group is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the stereoselective formation of new bonds, preserving the E-alkene geometry in the final product. Key transformations include the Heck, Suzuki, and Sonogashira reactions, which are cornerstones of modern organic synthesis for constructing complex molecular frameworks from simpler precursors. nih.govchemistryviews.orgoregonstate.edu

Heck Reaction: This reaction couples the vinyl bromide with an alkene, forming a new, more substituted alkene. This is a powerful method for extending carbon chains and synthesizing conjugated dienes. organic-chemistry.orgnih.govwikipedia.org

Suzuki Reaction: Coupling with an organoboron reagent (such as a boronic acid) provides a direct route to substituted styrenes or stilbenes, which are common motifs in pharmaceuticals and natural products. uoregon.edu

Sonogashira Reaction: The reaction with a terminal alkyne yields a conjugated enyne, a valuable structure found in many natural products and functional materials. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction can be performed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

These palladium-catalyzed reactions highlight the compound's role as a versatile intermediate, enabling the precise and predictable installation of various substituents onto the ethenyl bridge.

Table 1: Key Cross-Coupling Reactions Utilizing the Vinyl Bromide Moiety
Reaction NameCoupling PartnerBond FormedResulting Structure
Heck ReactionAlkene (R-CH=CH₂)C(sp²)-C(sp²)Conjugated Diene
Suzuki ReactionOrganoboron Compound (R-B(OH)₂)C(sp²)-C(sp²)Stilbene (B7821643) / Substituted Styrene
Sonogashira ReactionTerminal Alkyne (R-C≡CH)C(sp²)-C(sp)Conjugated Enyne
Stille CouplingOrganostannane (R-Sn(Bu)₃)C(sp²)-C(sp²)Stilbene / Substituted Styrene
Buchwald-Hartwig AminationAmine (R₂NH)C(sp²)-NEnamine

The structural features of this compound make it an ideal synthon for the total or semi-synthesis of various natural products and their analogues.

Combretastatin A-4: This natural product is a potent anti-cancer agent known for its cis-stilbene (B147466) core. researchgate.net While the natural product is the (Z)-isomer, synthetic strategies often produce mixtures or target the more stable (E)-isomer for subsequent isomerization or for creating analogues. A vinyl bromide such as this compound could serve as a key fragment in a convergent synthesis of Combretastatin A-4 (CA-4) analogues. nih.gov For example, a Suzuki or Stille coupling reaction between this vinyl bromide and a 3,4,5-trimethoxyphenylboronic acid (or stannane) would directly construct the complete carbon skeleton of (E)-Combretastatin A-4. This approach offers high control over the connectivity and is a common strategy for building complex stilbenoid structures. imc.ac.atnih.govresearchgate.net

Sulfur-Containing Curcuminoids: The vinyl bromide functionality provides a reactive handle for introducing sulfur-based moieties to create novel curcuminoid analogues with potentially enhanced biological activity. nih.gov The carbon-bromine bond can be targeted by sulfur nucleophiles to form vinyl sulfides. researchgate.net For instance, a radical-mediated carbon-sulfur bond formation with a thiol or a palladium-catalyzed coupling could be employed. researchgate.netresearchgate.net This allows for the synthesis of derivatives where the vinyl group is functionalized with thioethers or sulfur-containing heterocycles, modifying the electronic and pharmacokinetic properties of the parent curcuminoid scaffold.

Incorporation in Functional Materials Development

The unique combination of a polymerizable vinyl group and an electronically active phenol (B47542) system positions this compound as a valuable monomer precursor for functional organic materials. nih.gov

The bromoethenyl group is a key functional handle for polymerization. It can participate directly in polycondensation reactions or be converted to other polymerizable groups.

Heck Polycondensation: The palladium-catalyzed Heck reaction can be adapted for polymerization by reacting bifunctional monomers. researchgate.net A monomer like this compound could be coupled with a divinyl-aromatic compound to produce poly(phenylene vinylene) (PPV) derivatives. researchgate.net The resulting polymers possess conjugated backbones, which are essential for semiconducting properties.

Precursor for Other Polymerizations: The vinyl bromide can be transformed into other reactive groups. For example, conversion to a vinyl boronic ester would allow it to participate in Suzuki polymerization. Alternatively, the phenolic hydroxyl group can be used as a reactive site to attach the molecule to a polymer backbone, creating a functional polymer with pending bromoethenyl groups available for further modification. nih.govresearchgate.net

The synthesis of polymers from phenolic precursors is a well-established route to materials with high thermal stability and antioxidant properties. nih.govscut.edu.cn The incorporation of a conjugated side chain via the bromoethenyl group adds optoelectronic functionality.

The rational design of organic electronic materials relies on the precise control of molecular structure to tune electronic properties like the HOMO/LUMO energy levels and band gap. rsc.orguni-wuerzburg.de this compound is an exemplary building block for this purpose.

Tuning Conjugated Systems: The vinyl bromide is a gateway to more extended π-conjugated systems through cross-coupling reactions. For example, a Sonogashira coupling with a di-alkyne monomer can produce polymers with alternating enyne and arylene units, which are of interest for organic electronics. wikipedia.orggoogle.comresearchgate.net The electron-donating nature of the methoxy (B1213986) and hydroxyl groups on the phenyl ring influences the electronic characteristics of the resulting polymer, allowing for fine-tuning of its semiconductor properties. rsc.org

Applications in Devices: Polymers derived from this monomer could be utilized as the active layer in organic electronic devices. uoregon.edu For example, they could function as p-type semiconductors in organic field-effect transistors (OFETs) or as donor materials in the active layer of organic photovoltaic (OPV) solar cells. google.com The ability to systematically modify the structure through the versatile vinyl bromide handle allows for the creation of a library of materials with varied properties, accelerating the discovery of high-performance organic semiconductors.

Table 2: Potential Polymer Architectures from this compound
Polymerization/Coupling StrategyComonomer TypeResulting Polymer ClassPotential Application
Heck PolycondensationDi-alkene (e.g., divinylbenzene)Poly(phenylene vinylene) derivativeOrganic Light-Emitting Diodes (OLEDs)
Sonogashira PolycondensationDi-alkyne (e.g., diethynylbenzene)Poly(arylene ethynylene) derivativeOrganic Field-Effect Transistors (OFETs)
Suzuki Polycondensation (after conversion to boronic ester)Di-halide (e.g., dibromobiphenyl)Poly(phenylene) derivativeOrganic Photovoltaics (OPVs)
Post-polymerization ModificationN/A (functionalization of a pre-formed polymer)Functional Polymer with Conjugated Side-ChainsSensors, Smart Materials

Analog Design and Structure Activity Relationship Sar Studies Based on 5 E 2 Bromoethenyl 2 Methoxyphenol Scaffold

Systematic Synthesis of Structural Analogs

The systematic synthesis of analogs of 5-[(E)-2-bromoethenyl]-2-methoxyphenol can be approached by modifying its three key structural components: the phenolic ring, the methoxy (B1213986) group, and the bromoethenyl side chain. The synthesis of these analogs often involves multi-step reaction sequences, leveraging well-established organic chemistry methodologies.

A plausible synthetic route to the parent compound and its analogs often commences with a suitably substituted benzaldehyde (B42025). For the parent scaffold, 5-bromo-2-methoxybenzaldehyde (B189313) would be a key intermediate. This can be prepared from guaiacol (B22219) (2-methoxyphenol) through bromination. The synthesis of 5-bromo-2-methoxyphenol (B1267044) has been achieved by treating guaiacol with reagents like N-bromosuccinimide.

The crucial carbon-carbon double bond of the ethenyl bridge is commonly introduced via olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for this transformation, offering good control over the stereochemistry to favor the desired (E)-isomer, which is generally more thermodynamically stable than the (Z)-isomer. For instance, the reaction of a substituted benzaldehyde with a brominated phosphonium (B103445) ylide or phosphonate (B1237965) ester would yield the bromoethenyl moiety.

Systematic analog design involves the introduction of a variety of substituents on the aromatic ring. These modifications can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on the compound's activity. For example, additional hydroxyl, alkyl, or halogen groups can be introduced on the phenolic ring. The synthesis of such analogs would start from appropriately substituted phenols or benzaldehydes.

Variations in the bromoethenyl side chain are also crucial for SAR studies. The bromine atom can be replaced with other halogens (e.g., chlorine, iodine) or with other functional groups to investigate the impact of the vinyl substituent on reactivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, on the vinyl bromide can introduce a wide array of aryl or alkyl groups.

The following table outlines a hypothetical series of analogs designed to probe the structure-activity relationships of the this compound scaffold, based on common synthetic strategies for related stilbene (B7821643) and phenolic compounds.

Analog Modification from Parent Scaffold Rationale for Synthesis
1Replacement of -OCH3 with -OHTo assess the importance of the methoxy group versus a second phenolic hydroxyl.
2Replacement of -Br with -ClTo evaluate the effect of halogen substitution on the ethenyl chain.
3Addition of a second -OH group at C4To investigate the influence of a catechol-like moiety.
4Replacement of -OCH3 with -OC2H5To probe the steric and electronic effects of a larger alkoxy group.
5Removal of the -Br atom (styrene analog)To determine the contribution of the bromine atom to the overall activity.
6Replacement of the ethenyl bridge with an ethynyl (B1212043) bridgeTo explore the impact of the double bond's geometry and electronics.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For analogs of this compound, QSAR studies can predict the activity of unsynthesized compounds and guide the design of more potent or selective molecules.

In a typical QSAR study for this class of compounds, a dataset of synthesized analogs with their experimentally determined activities would be used. The three-dimensional structures of the molecules are computationally generated and optimized to their lowest energy conformation. A wide range of molecular descriptors are then calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For phenolic compounds, descriptors related to the ease of hydrogen atom donation from the hydroxyl group are particularly relevant for antioxidant activity.

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, volume, surface area, and specific sterimol parameters that describe the dimensions of substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient between octanol (B41247) and water (logP) is the most common hydrophobic descriptor. It quantifies the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model that correlates a subset of these descriptors with the observed activity. The validity and predictive power of the resulting model are then rigorously tested using internal and external validation techniques.

For the this compound scaffold, a QSAR model for a specific biological activity (e.g., antioxidant capacity) might reveal that the activity is positively correlated with the HOMO energy (indicating easier oxidation) and negatively correlated with the molecular volume of the substituent at the 5-position. Such a model would predict that analogs with electron-donating groups on the phenolic ring and smaller substituents would exhibit higher antioxidant activity.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs and their predicted influence on a hypothetical biological activity.

Descriptor Type Predicted Influence on Activity Rationale
LogPHydrophobicPositiveIncreased lipophilicity may enhance membrane permeability.
HOMO EnergyElectronicPositiveHigher HOMO energy facilitates electron donation (e.g., for antioxidant activity).
Dipole MomentElectronicNegativeA lower dipole moment might be favorable for binding to a nonpolar active site.
Molecular WeightStericNegativeIncreased bulk may hinder binding to a target site.
Number of H-bond donorsTopologicalPositiveMore hydrogen bond donors could enhance interaction with a biological target.

Elucidation of Structural Requirements for Modulated Reactivity

Understanding the structural features that govern the reactivity of the this compound scaffold is essential for designing analogs with tailored chemical properties. The reactivity of this molecule is primarily dictated by the interplay of the phenolic hydroxyl group, the electron-rich aromatic ring, and the bromoethenyl side chain.

Phenolic Moiety: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. The electron-donating nature of the methoxy group at the ortho position and the bromoethenyl group at the meta position will influence the acidity of this proton. Substituents on the aromatic ring will further modulate this property. Electron-withdrawing groups would be expected to increase the acidity of the phenol (B47542). The phenolic hydroxyl group is also a key site for hydrogen bonding, which can be crucial for interactions with biological targets or for influencing solubility.

Aromatic Ring: The phenol and methoxy groups are activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The directing effects of these substituents will guide the position of incoming electrophiles. The bromoethenyl group, being a deactivating group, will also influence the regioselectivity of such reactions.

Bromoethenyl Side Chain: The vinyl bromide functionality is a versatile handle for further chemical transformations. The carbon-carbon double bond can undergo addition reactions. The bromine atom can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. The reactivity of the vinyl bromide can be influenced by the electronic nature of the substituted phenol. An electron-donating group on the ring would increase the electron density of the double bond, potentially affecting its reactivity in certain reactions.

Structure-activity relationship studies on related stilbene derivatives have shown that the nature and position of substituents on the aromatic rings are critical for their biological activities. For instance, the presence and location of hydroxyl groups are often key determinants of antioxidant and anticancer properties. Similarly, for the this compound scaffold, the following structural requirements for modulated reactivity can be postulated:

Modulation of Redox Properties: The introduction of additional hydroxyl or methoxy groups on the aromatic ring would likely lower the oxidation potential of the molecule, enhancing its antioxidant properties. Conversely, the introduction of electron-withdrawing groups would make the molecule more resistant to oxidation.

Tuning of Lipophilicity: Altering the nature of the substituents can systematically change the lipophilicity (logP) of the analogs. This is a critical parameter for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

Steric Hindrance: The introduction of bulky substituents near the reactive centers (the phenolic hydroxyl or the bromoethenyl group) can sterically hinder their ability to react. This can be a strategy to increase the selectivity of the molecule for a particular biological target.

Degradation and Environmental Fate of 5 E 2 Bromoethenyl 2 Methoxyphenol

In Vitro Biotransformation Pathways and Metabolite Identification

No peer-reviewed studies detailing the in vitro biotransformation of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol were found. Research on the metabolic pathways of this specific compound, including the identification of its metabolites through techniques such as liquid chromatography-mass spectrometry (LC-MS), has not been published. While studies exist for other brominated and methoxylated phenols, this specific data cannot be extrapolated to this compound without dedicated experimental investigation.

Photodegradation Mechanisms under Simulated Environmental Conditions

Information regarding the photodegradation of this compound under simulated environmental conditions is not available. There are no studies that describe the compound's reactivity to light, its degradation kinetics, or the identification of its photoproducts. Understanding the photodegradation pathways is crucial for assessing the environmental persistence of a chemical, but such research has not been conducted for this particular compound.

Chemical Stability and Decomposition Kinetics in Various Matrices

There is a lack of published data on the chemical stability and decomposition kinetics of this compound in various environmental matrices such as water, soil, or sediment. Studies that would provide information on its half-life and the influence of factors like pH, temperature, and microbial activity on its stability have not been performed.

Future Research Directions and Emerging Perspectives for 5 E 2 Bromoethenyl 2 Methoxyphenol

Exploration of Novel Catalytic Transformations and Synthetic Utilities

The presence of the bromoethenyl moiety is a key feature that allows for a wide range of synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.orgresearchgate.net Future research could systematically explore these transformations to generate a library of novel derivatives with diverse functionalities. The vinyl bromide can serve as a reactive handle for introducing aryl, alkyl, and alkynyl groups, thereby expanding the molecular complexity and enabling the synthesis of new chemical entities.

Key areas for investigation include:

Suzuki-Miyaura Coupling: Reacting 5-[(E)-2-bromoethenyl]-2-methoxyphenol with various boronic acids would yield a range of styrenic derivatives. These products could be valuable as monomers for polymerization or as precursors for pharmacologically active molecules.

Sonogashira Coupling: The coupling with terminal alkynes would lead to the formation of enynes, which are important structural motifs in natural products and materials with interesting electronic properties. nih.gov

Heck Coupling: Reaction with alkenes could further extend the conjugated system of the molecule, potentially leading to novel dyes or organic semiconductors.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups could generate derivatives with potential applications in medicinal chemistry and coordination chemistry.

The phenolic hydroxyl and methoxy (B1213986) groups can also influence the catalytic process through their electronic effects and potential to coordinate with metal catalysts. Research into the synergistic effects of these groups on the reactivity of the bromoethenyl moiety would be a valuable pursuit.

Table 1: Hypothetical Catalytic Transformations of this compound

Coupling ReactionReagentCatalystPotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄5-[(E)-2-phenylethenyl]-2-methoxyphenol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuI5-[(E)-4-phenylbut-1-en-3-yn-1-yl]-2-methoxyphenol
HeckStyrenePd(OAc)₂5-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-2-methoxyphenol
Buchwald-HartwigAnilinePd₂(dba)₃5-[(E)-2-(phenylamino)ethenyl]-2-methoxyphenol

Integration into Emerging Fields of Supramolecular and Nanoscience Chemistry

The functional groups of this compound make it an attractive candidate for applications in supramolecular chemistry and nanoscience. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of self-assembling systems and host-guest complexes. nih.govnih.govresearchgate.net

Future research could focus on:

Supramolecular Assembly: The design of self-assembling systems based on hydrogen bonding interactions involving the phenolic group could lead to the formation of liquid crystals, gels, or other soft materials. nih.gov The interplay of hydrogen bonding and π-π stacking interactions from the aromatic ring could be exploited to control the morphology of these assemblies.

Host-Guest Chemistry: The aromatic ring and its substituents could form a cavity capable of encapsulating small guest molecules. nih.gov This could be explored for applications in molecular recognition, sensing, and the development of novel drug delivery systems. nih.gov

Nanoparticle Functionalization: The molecule could be used as a ligand to functionalize the surface of nanoparticles, such as gold, silver, or iron oxide. nih.govnih.govmdpi.com The bromoethenyl group offers a site for further reactions after the molecule is anchored to the nanoparticle surface, allowing for the creation of multifunctional nanomaterials. researchgate.net The methoxyphenol moiety could impart specific solubility characteristics or serve as a recognition site. nih.govnih.gov

Table 2: Potential Supramolecular and Nanoscience Applications

Application AreaInteracting MoietyPotential Interacting Partner/System
Supramolecular Assembly Phenolic -OHPyridine-containing molecules (H-bonding)
Host-Guest Chemistry Aromatic RingCyclodextrins, Calixarenes
Nanoparticle Functionalization Phenolic -OHMetal oxide nanoparticles (e.g., Fe₃O₄)
Surface Modification Bromoethenyl groupThiolated molecules for self-assembled monolayers

Advanced Characterization and Multi-Scale Computational Modeling Integration

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced characterization techniques and computational modeling. ijpsjournal.comresearchgate.netrroij.com

Future research in this area should involve:

Advanced Spectroscopic and Microscopic Characterization: A comprehensive characterization using techniques such as 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction would provide detailed insights into the molecular structure and packing in the solid state. rroij.comwikipedia.org For supramolecular assemblies and functionalized nanomaterials, techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) would be crucial for elucidating their morphology. mdpi.com

Multi-Scale Computational Modeling: Computational studies can provide a deeper understanding of the molecule's properties and reactivity. nih.gov Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reaction mechanisms, and electronic structure. acs.org Molecular dynamics (MD) simulations could be employed to study the behavior of the molecule in supramolecular assemblies and its interactions with guest molecules or nanoparticle surfaces. nih.gov A multi-scale approach, combining quantum mechanical calculations with classical simulations, would be particularly powerful for modeling complex systems. nih.gov

Table 3: Integrated Experimental and Computational Workflow

Research ObjectiveExperimental TechniqueComputational Method
Elucidate Molecular Structure Single-Crystal X-ray DiffractionDensity Functional Theory (DFT) Geometry Optimization
Investigate Reaction Mechanisms Kinetic Studies, In-situ SpectroscopyDFT Transition State Searching
Characterize Supramolecular Assemblies SEM, TEM, AFMMolecular Dynamics (MD) Simulations
Predict Spectroscopic Properties NMR, IR, UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)

Q & A

Q. What are the optimal synthetic routes for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, and how can purity be ensured?

The synthesis typically involves Heck coupling or Wittig reactions to introduce the bromoethenyl group to the methoxyphenol backbone. For example, reacting 2-methoxy-5-vinylphenol with bromine under controlled conditions can yield the (E)-isomer selectively. Purity is validated via HPLC (≥95%) and NMR spectroscopy (e.g., absence of β-hydrogens in ¹H NMR confirms the E-configuration). Recrystallization in ethanol/water mixtures improves crystallinity, as demonstrated in analogous brominated phenolic compounds .

Q. How can spectroscopic techniques (FTIR, NMR, MS) distinguish this compound from its (Z)-isomer?

  • FTIR : The C-Br stretch appears at ~550–600 cm⁻¹, while conjugated C=C vibrations (E-isomer) are near 1600 cm⁻¹.
  • ¹H NMR : The trans coupling constant (J = 12–16 Hz) between the ethenyl protons confirms the (E)-configuration, contrasting with smaller J values (~10 Hz) for the (Z)-form.
  • MS : High-resolution ESI-MS can differentiate isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257). These methods align with protocols for structurally similar bromophenols .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation of a dichloromethane/hexane (1:3) solution at 4°C produces suitable crystals. SHELXL refinement (via Olex2 or similar software) resolves the bromine atom’s position and confirms the E-geometry, with R-factor thresholds <0.05 for reliable data. Evidence from analogous compounds shows that halogen-substituted phenols often crystallize in monoclinic systems (e.g., P2₁/c) with Z′ = 1 .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations elucidate the electronic properties of this compound?

B3LYP/6-311++G(d,p) calculations reveal the HOMO-LUMO gap (~4.2 eV), indicating moderate reactivity. The bromine atom’s electron-withdrawing effect stabilizes the LUMO, while the methoxy group donates electrons to the aromatic ring. Charge distribution maps show partial positive charge on the ethenyl carbon adjacent to bromine, rationalizing nucleophilic attack sites. These findings align with thermochemical accuracy benchmarks in DFT studies .

Q. What experimental and computational methods resolve contradictions in reported reaction kinetics for bromoethenyl-substituted phenols?

Conflicting kinetic data (e.g., solvent-dependent rate constants) are addressed via:

  • Microscopic reversibility tests : Monitoring equilibrium in polar (DMSO) vs. nonpolar (toluene) solvents.
  • Eyring plots : Activation parameters (ΔH‡, ΔS‡) derived from temperature-dependent experiments.
  • MD simulations : Solvent-shell dynamics (e.g., using GROMACS) explain solvent effects on transition states. Cross-referencing with Colle-Salvetti correlation-energy models improves agreement between computed and observed barriers .

Q. How does the compound’s structure influence its antioxidant activity in biological systems?

The methoxyphenol moiety acts as a radical scavenger (via H-atom transfer), while the bromoethenyl group enhances lipophilicity, improving membrane permeability. In vitro assays (DPPH, ABTS) quantify IC₅₀ values, with comparisons to control compounds (e.g., BHT). Molecular docking (AutoDock Vina) predicts binding to redox-active enzymes like NADPH oxidase, validated via enzyme inhibition assays .

Q. What strategies mitigate bromine displacement during catalytic reactions involving this compound?

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in palladium-catalyzed couplings.
  • Low-temperature conditions : Reactions at −20°C reduce bromine loss, as shown in Suzuki-Miyaura cross-couplings with arylboronic acids.
  • In situ monitoring : Raman spectroscopy tracks Br–C bond integrity during reactions. These approaches are adapted from methodologies for brominated heterocycles .

Methodological Guidance

  • Contradiction Analysis : When experimental data conflict with computational predictions (e.g., reaction yields), validate computational parameters (basis sets, solvation models) and re-examine experimental conditions (catalyst loading, purity).
  • Data Reproducibility : Use standardized protocols (IUPAC guidelines) for spectroscopic and kinetic measurements. Share raw data in repositories like Zenodo for peer validation .

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